2-(4-氯苯基)-1-氧代-1,2-二氢异喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

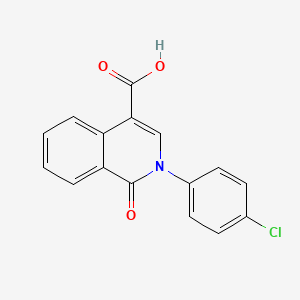

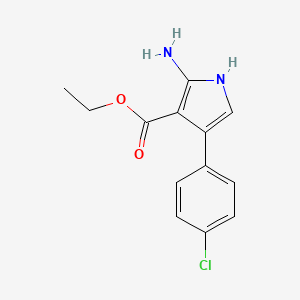

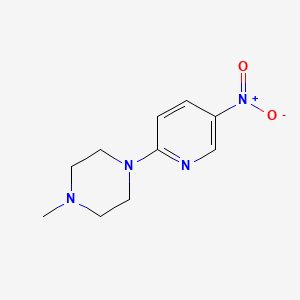

The compound 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of a chlorophenyl group suggests potential for varied chemical reactivity and interactions due to the electron-withdrawing nature of the chlorine substituent.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 4-hydroxyquinol-2-ones involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines, which could be analogous to the synthesis of the compound . Another related synthesis involves the preparation of a functionalized tetrahydroisoquinoline carboxylic acid, which is achieved through a multi-step process starting from dimedone . These methods could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized using various spectroscopic methods, including 1H NMR and mass spectroscopy, as well as X-ray diffraction analysis . These techniques could be employed to determine the precise structure of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, ensuring the correct placement of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in a range of chemical reactions. For example, oxorhenium(V) complexes of isoquinoline carboxylic acids have been synthesized and shown to catalyze epoxidation reactions . The chlorophenyl group in the compound of interest could also influence its reactivity, potentially making it a candidate for forming similar complexes or participating in other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be influenced by substituents like the chlorophenyl group. For instance, the presence of chlorine can affect the compound's solubility, melting point, and stability. The crystal packing and hydrogen bonding patterns of similar compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, have been studied, revealing the impact of halogen-mediated interactions . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of its potential applications in pharmaceuticals or materials science.

科学研究应用

合成方法和化学反应

- 已经实现了 4-芳基氨基-2-氧代-1,2-二氢喹啉的合成,包括一种结构与 2-(4-氯苯基)-1-氧代-1,2-二氢异喹啉-4-羧酸密切相关的衍生物,展示了一种制备类似化合物及其潜在抗炎特性的方法 (Ukrainets 等人,2006)。

- 该化合物已被用于合成新的喹唑啉作为抗菌剂,展示了其在开发抗菌和抗真菌物质方面的潜力 (Desai 等人,2007)。

- 已经开发出一种不寻常的合成方法来生产 4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸吡啶酰胺,表明可以用此类化合物进行多种化学反应 (Ukrainets 等人,2005)。

药理和生物活性

- 研究已经确定了该化合物的衍生物,这些衍生物表现出自由基清除能力和对 d-氨基酸氧化酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制活性,表明在氧化应激相关疾病中具有潜在的治疗应用 (Solecka 等人,2014)。

- 某些衍生物显示出显着的抗炎和镇痛特性,进一步突出了该化合物在开发新药剂中的相关性 (Farag 等人,2012)。

结构和机理见解

- 已经对相关化合物进行了结构研究,例如 X 射线晶体学,提供了对分子结构和生物系统中潜在结合相互作用的重要见解 (Mazina 等人,2004)。

- 对类似化合物的环化机理和结构转化的详细研究为理解和操纵其化学性质提供了有价值的信息 (Bekhli 等人,1970)。

安全和危害

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and the precautions that should be taken when handling it.

未来方向

This involves identifying areas where further research is needed, such as the development of more efficient synthesis methods, the exploration of new reactions, or the investigation of new applications for the compound.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

属性

IUPAC Name |

2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLLYIWIWOXVLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165278 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

CAS RN |

78364-19-9 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78364-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)

![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)

![2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile](/img/structure/B1333064.png)

![(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone](/img/structure/B1333069.png)